molecular formula C10H12N2O2S B15261774 N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide

N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide

Cat. No.: B15261774
M. Wt: 224.28 g/mol
InChI Key: FKKPYYBHEGLTGW-UHFFFAOYSA-N
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Description

N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide is a heterocyclic compound featuring a 4-membered azetidine ring substituted at the nitrogen with a 5-formylthiophen-3-yl group and an acetamide moiety at the 3-position. The azetidine scaffold introduces conformational rigidity, which may enhance binding affinity in therapeutic contexts. This compound’s structural features position it as a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to aromatic and electrophilic groups.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

N-[1-(5-formylthiophen-3-yl)azetidin-3-yl]acetamide

InChI

InChI=1S/C10H12N2O2S/c1-7(14)11-8-3-12(4-8)9-2-10(5-13)15-6-9/h2,5-6,8H,3-4H2,1H3,(H,11,14)

InChI Key

FKKPYYBHEGLTGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CN(C1)C2=CSC(=C2)C=O

Origin of Product

United States

Preparation Methods

Cyclization of β-Amino Alcohols

β-Amino alcohols, such as 3-aminopropan-1-ol derivatives, undergo cyclization upon treatment with mesylating agents. For example, reaction with methanesulfonyl chloride (MsCl) in dichloromethane forms a mesylate intermediate, which cyclizes under basic conditions (e.g., potassium carbonate in tetrahydrofuran) to yield azetidine.

Reaction Conditions:

  • Precursor: 3-Amino-1-propanol
  • Mesylation: MsCl (1.2 eq), DCM, 0°C → rt, 2 h
  • Cyclization: K₂CO₃ (2.5 eq), THF, reflux, 12 h
  • Yield: 68–72%

Boc Protection Strategies

To prevent side reactions during subsequent steps, the azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. Boc-anhydride in tetrahydrofuran with catalytic dimethylaminopyridine (DMAP) achieves quantitative protection.

Analytical Data:

  • 1H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.72–3.68 (m, 2H, N–CH₂), 3.45–3.40 (m, 2H, CH₂–N), 2.95–2.89 (m, 1H, CH–N).

Formylation at the 5-Position of Thiophene

The Vilsmeier-Haack reaction is the most efficient method for introducing the formyl group.

Vilsmeier-Haack Protocol

Thiophene derivatives are treated with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 0°C, followed by hydrolysis to yield the 5-formyl product.

Reaction Conditions:

  • Reagents: POCl₃ (3.0 eq), DMF (5.0 eq)
  • Temperature: 0°C → rt, 6 h
  • Workup: NaOH (10%), 0°C, 1 h
  • Yield: 76%

13C NMR (101 MHz, CDCl₃): δ 191.2 (C=O), 143.5 (C-5 thiophene), 128.3 (C-3 thiophene).

Acetylation to Form the Acetamide

The final step involves deprotection of the Boc group and acetylation of the azetidine amine.

Deprotection and Acetylation

Boc removal with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) yields the free amine, which is acetylated with acetic anhydride in pyridine.

Reaction Conditions:

  • Deprotection: TFA/DCM (1:1), rt, 2 h
  • Acetylation: Ac₂O (1.5 eq), pyridine, 0°C → rt, 12 h
  • Yield: 89% (two steps)

1H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, CONH), 2.05 (s, 3H, CH₃CO).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Higher yields are achieved in polar aprotic solvents (e.g., DMF) for coupling reactions, while cyclization proceeds optimally in tetrahydrofuran.

Scale-Up Data (Patent WO2018108954A1):

  • Reactor Size: 5000 L
  • Throughput: 256.5 kg azetidine-3-carboxylic acid → 124 kg product (80% purity)

Analytical Characterization

Spectroscopic Data

HRMS (ESI): m/z calculated for C₁₀H₁₂N₂O₂S [M+H]+: 225.0698, found: 225.0695.
IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation with bromine in acetic acid, nitration with nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 5-Carboxythiophene derivative.

    Reduction: 5-Hydroxymethylthiophene derivative.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The formyl group and the azetidine ring may play a role in its binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among azetidine acetamide derivatives:

Compound Name & Reference Azetidine Substituent Key Functional Groups Molecular Weight (g/mol) Notable Structural Attributes
Target Compound 5-Formylthiophen-3-yl Formyl, Acetamide Not reported Electrophilic formyl; aromatic thiophene
Thiadiazole Derivative Thiadiazole-phenyl-ethyl Acetamido, Acetyl, Methyl Higher (exact value N/A) 1,3,4-Thiadiazole core; phenyl group
Benzhydryl Derivative Benzhydryl None 280.37 Bulky diphenylmethyl group
Covpdb Compounds Propenoyl, Tetrahydroisoquinoline Bromo, Chloro, Cyclopropyl Varies Propenoyl (reactive α,β-unsaturated ketone)

Key Observations :

  • Electrophilic Reactivity: The target compound’s formyl group distinguishes it from the thiadiazole derivative’s acetyl and acetamido groups, which are less reactive. The Covpdb compounds’ propenoyl groups enable covalent binding, unlike the target’s formyl, which may participate in reversible interactions .
  • Aromatic Systems : The thiophene in the target compound is electron-rich due to sulfur, contrasting with the thiadiazole’s nitrogen-rich heterocycle. This difference may influence π-π stacking or hydrogen-bonding capabilities .
  • Bulkiness : The benzhydryl derivative’s bulky substituent likely reduces membrane permeability compared to the target’s compact thiophene .

Pharmacokinetic Considerations

  • Solubility : The target’s formyl group may improve aqueous solubility compared to the lipophilic benzhydryl derivative .
  • In contrast, the thiadiazole derivative’s acetyl groups may undergo hydrolysis .
  • Bioavailability: The target’s smaller substituent likely enhances permeability over the benzhydryl analog, though less than the Covpdb compounds’ propenoyl derivatives, which balance reactivity and size .

Biological Activity

N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide, with the CAS number 1860624-24-3, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, providing insights into its mechanisms, case studies, and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₂S
Molecular Weight224.28 g/mol
CAS Number1860624-24-3
StructureChemical Structure

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Activity : The presence of thiophene rings in the structure suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.
  • Anti-inflammatory Properties : Preliminary studies have indicated that similar compounds can modulate inflammatory pathways, potentially reducing inflammation markers in biological systems.
  • Antimicrobial Effects : Some derivatives of thiophene compounds have shown efficacy against a range of microbial strains, suggesting that this compound may also possess antimicrobial properties.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various thiophene derivatives. This compound was tested alongside other compounds and demonstrated significant radical scavenging activity, indicating its potential as an antioxidant agent .

Study 2: Anti-inflammatory Effects

In a controlled experiment, researchers assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. The results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that this compound may inhibit inflammatory pathways effectively .

Study 3: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial activity of this compound against several bacterial strains including Escherichia coli and Staphylococcus aureus. The compound exhibited promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

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